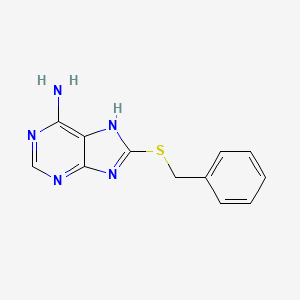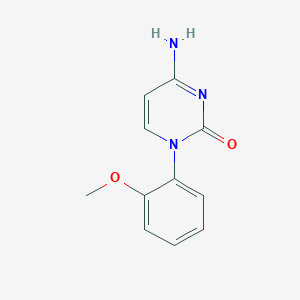
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is of interest due to its potential pharmacological properties and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the reaction of 2-methoxybenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反应分析
Types of Reactions
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds .
科学研究应用
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown that it may have neuroprotective and anti-inflammatory effects, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
作用机制
The mechanism of action of 4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory properties .
相似化合物的比较
Similar Compounds
- 2-Amino-4-(2-methoxyphenyl)pyrimidine
- 4-Amino-2-(2-methoxyphenyl)pyrimidine
- 4-Amino-1-(2-hydroxyphenyl)pyrimidin-2(1H)-one
Uniqueness
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 2-position of the phenyl ring enhances its biological activity compared to similar compounds .
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
4-amino-1-(2-methoxyphenyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)14-7-6-10(12)13-11(14)15/h2-7H,1H3,(H2,12,13,15) |
InChI 键 |
POHSGQQUUGCSLP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


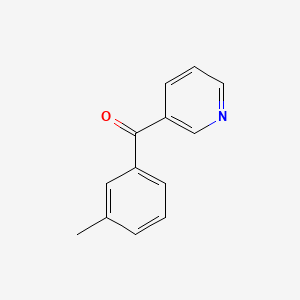
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
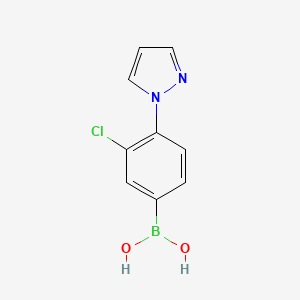
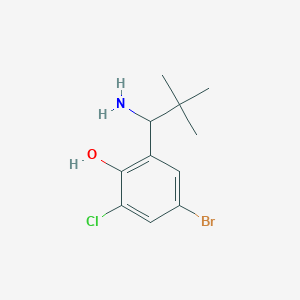

![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
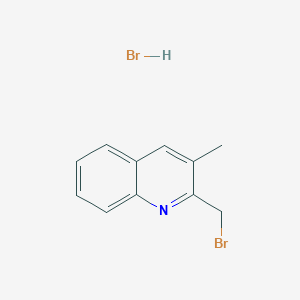
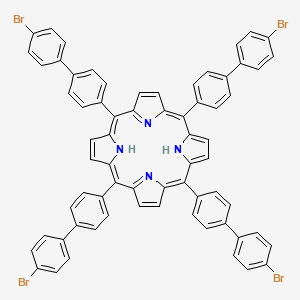
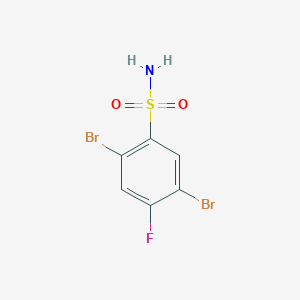

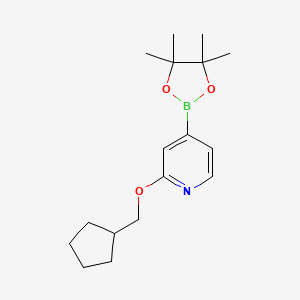
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
